Home > Products > Screening Compounds P61943 > Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate -

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-4067986
CAS Number:
Molecular Formula: C25H25NO6
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as 1,4-dihydropyridines (DHPs). [] DHPs are a significant class of organic compounds with a wide range of pharmacological activities. [] They are often studied for their potential use in treating cardiovascular diseases due to their calcium channel antagonist properties. [] This particular compound features a dihydropyridine ring substituted at the 4-position with a 4-(methoxycarbonyl)phenyl group, and at the 1-position with a 1-phenylethyl group.

Synthesis Analysis

The synthesis of dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved using the Hantzsch dihydropyridine synthesis. [] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (like methyl acetoacetate), and an ammonia source. []

The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. [] The reaction proceeds through a series of steps involving the formation of an enamine, followed by cyclization and dehydration to yield the final dihydropyridine product.

These compounds typically adopt a flat boat conformation in their crystal structures. [] The aryl group at the 4-position of the dihydropyridine ring is usually oriented pseudoaxially. [] The presence of the methoxycarbonyl group and the 1-phenylethyl group introduces additional steric factors that may influence the conformation and overall molecular structure.

  • Oxidation: Dihydropyridines are readily oxidized to pyridines. [] This reaction can be achieved using various oxidizing agents such as nitric acid, chromic acid, or peroxides.
  • Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine or piperidine ring using reducing agents like sodium borohydride or lithium aluminum hydride. []
  • Hydrolysis: The ester groups in the molecule can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. []

This class of compounds typically exerts its calcium channel blocking effects by binding to the L-type voltage-gated calcium channels in vascular smooth muscle cells. [, , ] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.

Physical and Chemical Properties Analysis
  • Appearance: Likely a white to off-white solid at room temperature. []
  • Solubility: Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is likely limited. []
Applications

    Cardiovascular Research: Due to the potential calcium channel antagonist properties of 1,4-dihydropyridines, this compound could be studied for its effects on vascular tone, blood pressure regulation, and potential therapeutic applications in hypertension or other cardiovascular diseases. [, , ]

    Medicinal Chemistry: This compound could serve as a starting point for developing new drug candidates with improved pharmacological profiles. Modifications to the substituents on the dihydropyridine ring could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. [, , ]

    Chemical Biology: As a tool compound, it could be used to probe biological pathways or interactions involving calcium channels or related targets. []

Nifedipine

    Compound Description: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, commonly known as Nifedipine, is a prominent calcium channel blocker widely used in treating hypertension and angina. [] It acts by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and a reduction in blood pressure. []

    Relevance: Nifedipine serves as a key reference compound for comparing the calcium channel antagonist activity of many synthesized DHPs, including numerous analogues discussed in the papers. This comparison highlights the impact of structural variations on potency and selectivity within this class. Specifically, modifications at the 4-position aryl substituent, a key pharmacophoric feature in DHPs, are often compared to Nifedipine's 2-nitrophenyl group. [, ] For example, the replacement of Nifedipine’s 2-nitrophenyl group with a 4-(pyridinyl) substituent has been investigated for its bioisosteric potential. []

Nicardipine

    Compound Description: 2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, known as Nicardipine, is another calcium channel blocker used in treating hypertension. [, ] It exhibits a similar mechanism of action to Nifedipine, primarily targeting L-type calcium channels to induce vasodilation. [, , ]

    Relevance: Nicardipine is often used as a comparative standard in pharmacological studies involving novel DHPs, particularly in evaluating their antihypertensive effects, duration of action, and potential for side effects like tachycardia. [, , , ] Studies comparing the pharmacokinetic profiles of new DHPs like NKY-722 and TC-81 with Nicardipine shed light on their absorption, metabolism, and elimination characteristics. [, ]

Nimodipine

    Compound Description: Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, known as Nimodipine, is a DHP calcium channel blocker with a higher affinity for cerebral blood vessels. It is clinically used to prevent cerebral vasospasm following subarachnoid hemorrhage. []

    Relevance: Similar to Nifedipine and Nicardipine, Nimodipine serves as a reference compound for assessing the calcium channel blocking activity and selectivity of novel DHPs, particularly those intended for potential applications in cerebrovascular conditions. [, ]

(S)-(+)-Manidipine

    Compound Description: (S)-(+)-2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylate, the (S)-(+)-enantiomer of Manidipine, is a potent calcium channel blocker with antihypertensive properties. [] Studies revealed that the (S)-(+)-enantiomer exhibits significantly greater potency than its (R)-(-) counterpart in both in vivo antihypertensive activity and in vitro binding assays. []

    Relevance: The identification of (S)-(+)-Manidipine as the more active enantiomer highlights the importance of stereochemistry in DHP pharmacology. This finding influenced subsequent research focused on synthesizing and evaluating single enantiomers of DHPs to optimize their therapeutic properties. []

FRC-8411

    Compound Description: Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate, designated as FRC-8411, is a DHP derivative exhibiting a gradual, potent, and long-lasting hypotensive effect. [] It demonstrates calcium channel blocking activity in various vascular tissues and has a longer duration of action compared to some established DHPs. []

    Relevance: FRC-8411 exemplifies efforts to modify the DHP scaffold to achieve improved pharmacokinetic properties. Its long duration of action and gradual onset of effects make it a promising lead for developing antihypertensive agents with potentially improved patient compliance and reduced side effects. []

    Compound Description: This DHP derivative, often abbreviated as KW-3049, exhibits potent antihypertensive activity without affecting plasma renin activity or aldosterone concentration. [] It significantly suppresses blood pressure elevation in spontaneously hypertensive rats (SHR) and shows potential for mitigating cardiac hypertrophy. []

    Relevance: KW-3049 further demonstrates the diverse pharmacological profiles achievable through structural modifications of the DHP core. Its antihypertensive efficacy combined with a lack of effect on the renin-angiotensin-aldosterone system highlights its potential as a valuable therapeutic agent for hypertension and related cardiovascular complications. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5- pyridinedicarboxylates

    Compound Description: This series of DHPs features a unique 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent at the 4-position of the DHP ring. [] These compounds exhibited calcium channel antagonist activity, with potencies varying depending on the size of the dialkyl ester substituents. []

    Relevance: This series exemplifies the concept of bioisosterism in DHP drug design. The 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] moiety serves as a bioisostere for traditional substituents like 4-nitrophenyl or 4-pyridyl, demonstrating its potential as a novel pharmacophore for developing calcium channel antagonists. []

Properties

Product Name

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-(4-methoxycarbonylphenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C25H25NO6/c1-16(17-8-6-5-7-9-17)26-14-20(24(28)31-3)22(21(15-26)25(29)32-4)18-10-12-19(13-11-18)23(27)30-2/h5-16,22H,1-4H3

InChI Key

PJQARWAZADXDGD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.